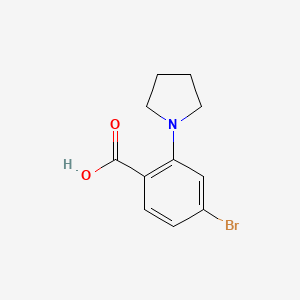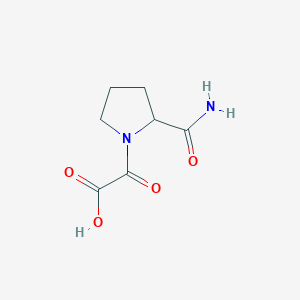
2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid
Descripción general
Descripción
The compound is a derivative of pyrrolidine, which is a cyclic secondary amine. It also contains a carbamoyl group (NH2CO-) and an oxoacetic acid group (-CO-CH2-COOH). These types of compounds are often involved in biological processes and can have various pharmacological effects .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized using techniques such as catalytic protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carbamoyl and oxoacetic acid groups) would all influence its properties .Aplicaciones Científicas De Investigación
Anticancer and Antidiabetic Potential
Oxamic acid acts as an inhibitor of lactic dehydrogenase (LDH), a critical enzyme in the metabolic pathways of tumor cells, showcasing significant anticancer activity against nasopharyngeal carcinoma (NPC) cells in vitro. This indicates its potential utility in cancer treatment strategies. Additionally, its inhibitory effects on LDH suggest potential applications in treating type 2 diabetes, making it a subject of interest for further medicinal applications (Delgado et al., 2019).
Building Block for Supramolecular Architectures
Due to the complementary hydrogen-bond functionalities of the carbonyl and amide groups present in oxamic acid, it can serve as a building block in the design of supramolecular architectures. This property is vital for developing materials with specific molecular recognition capabilities, which are essential for advancements in nanotechnology and material science (Delgado et al., 2019).
Ligand Component for Metal Complexes
The related compound, [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester, derived from 2-aminopyridine, through Pfitzinger-type condensation, leads to bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety. This moiety is useful as it promotes lower energy electronic absorption in its metal complexes, which is beneficial for the development of novel materials and catalysts (Zong et al., 2008).
Antimicrobial Activities
Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives exhibit antimicrobial and antifungal activities. These derivatives, synthesized using OxymaPure/N,N′-diisopropylcarbodimide coupling methodology, show activity against both Gram-positive and Gram-negative bacteria, as well as fungal isolates. Such compounds, especially those demonstrating activity against Gram-positive bacteria like S. aureus, hold promise for the development of new antimicrobial agents (Alhameed et al., 2019).
Organometallic Polymer-Conjugates for Biomolecule Probing
Carboxy-terminated polyvinylpyrrolidin-2-one (PVP) has been utilized as a polymeric support for a series of ferrocene labeled amino acid and peptide nucleic acid (PNA) monomer derivatives. These organometallic polymer-conjugates are potentially useful as water-soluble, electrochemically active probes for biomolecules, highlighting their significance in biotechnological applications and research (Baldoli et al., 2007).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-carbamoylpyrrolidin-1-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c8-5(10)4-2-1-3-9(4)6(11)7(12)13/h4H,1-3H2,(H2,8,10)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUVZPWLVSJEER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



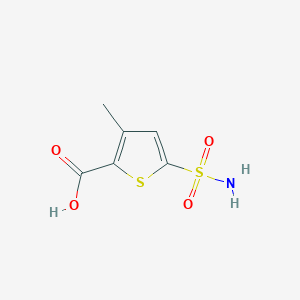
![5-amino-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B1517735.png)
![1-[3-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1517736.png)
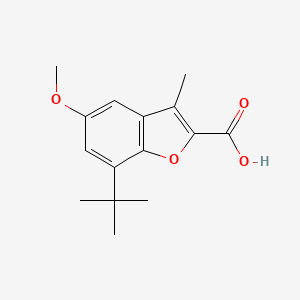
![2-[3-(4-Methylphenyl)propanamido]acetic acid](/img/structure/B1517739.png)


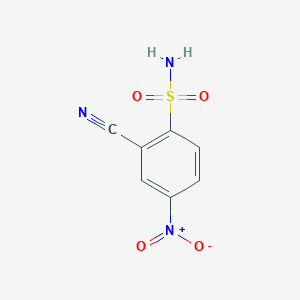
![5-[4-Chloro-2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde](/img/structure/B1517744.png)
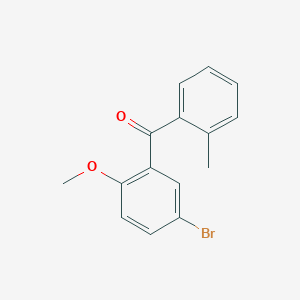
![[1-(3-Methylphenyl)cyclopentyl]methanamine](/img/structure/B1517747.png)
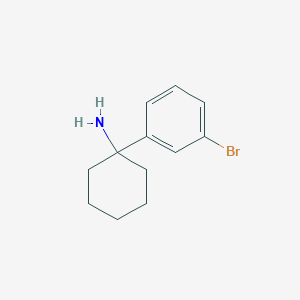
![3-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}propanenitrile](/img/structure/B1517749.png)
